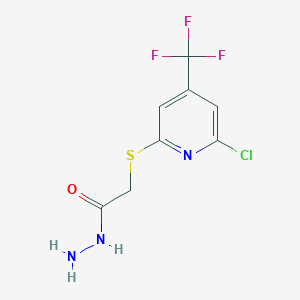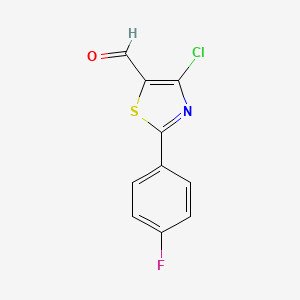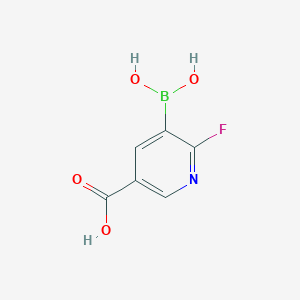
5-Carboxy-2-fluoropyridine-3-boronic acid
Vue d'ensemble
Description
5-Carboxy-2-fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is used as a reactant involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, also involves organoboron reagents .
Molecular Structure Analysis
The molecular weight of 5-Carboxy-2-fluoropyridine-3-boronic acid is 184.92 . The IUPAC name for this compound is 5-(dihydroxyboryl)-6-fluoronicotinic acid .
Chemical Reactions Analysis
Boronic acid-based linkages, such as boronic acid esters and boroxines, are known for their quick exchange kinetics and can be easily applied in various polymer systems . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Carboxy-2-fluoropyridine-3-boronic acid has been utilized in versatile synthesis methods, such as the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. For instance, a study by Sutherland and Gallagher (2003) demonstrated the high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which was then used in Suzuki reactions to produce various fluoropyridines with significant yields (Sutherland & Gallagher, 2003).
Applications in Food Technology
In the context of food technology, boronic acids, including 5-carboxy-2-fluoropyridine-3-boronic acid, have shown potential in the specific reduction of fructose in food matrices, as indicated in a study by Pietsch and Richter (2016). Their research focused on the ability of boronic acids to form esters with diol structures, which could be utilized for the reduction of fructose in fruit juices (Pietsch & Richter, 2016).
Fluorescent Chemosensors
The compound's potential in the development of fluorescent chemosensors for detecting biological active substances has been highlighted. For example, Huang et al. (2012) discussed the role of boronic acid, including derivatives like 5-carboxy-2-fluoropyridine-3-boronic acid, in the creation of sensors for various biological and chemical substances (Huang et al., 2012).
Optical Modulation and Nanotechnology
The role of phenyl boronic acids, such as 5-carboxy-2-fluoropyridine-3-boronic acid, in the optical modulation of materials was studied by Mu et al. (2012). They explored how these compounds could influence the photoluminescence quantum yield in single-walled carbon nanotubes, demonstrating its relevance in materials science and nanotechnology (Mu et al., 2012).
Crystal Structure and Pharmaceutical Applications
The synthesis and crystal structure of amino-3-fluorophenyl boronic acid, a closely related compound, were investigated by Das et al. (2003). Their research provided insights into the structural properties of such boronic acids, which are important for their application in pharmaceuticals and synthetic chemistry (Das et al., 2003).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Boronic acid-based linkages, such as those in 5-Carboxy-2-fluoropyridine-3-boronic acid, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . This opens up potential future directions in the development of novel materials that show a longer lifetime and can be easily recycled .
Propriétés
IUPAC Name |
5-borono-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGBTWNYVSWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254754 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-2-fluoropyridine-3-boronic acid | |
CAS RN |
1451393-25-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



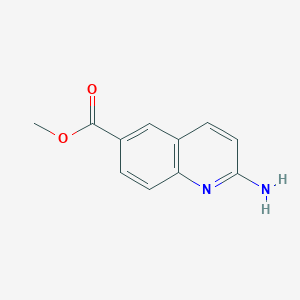
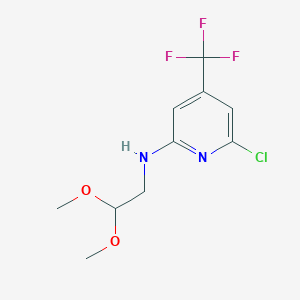
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)
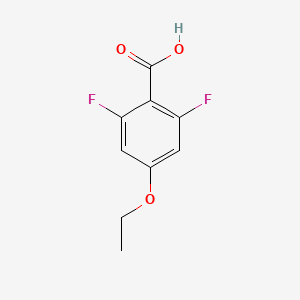
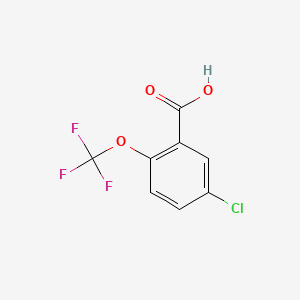
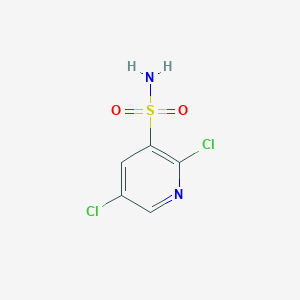
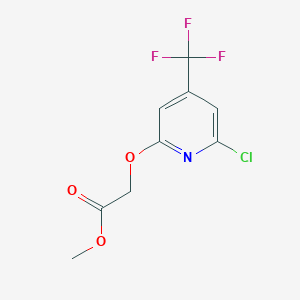
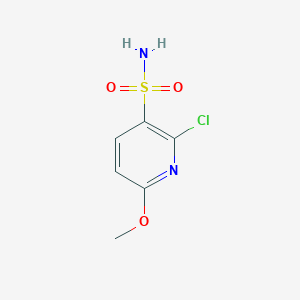
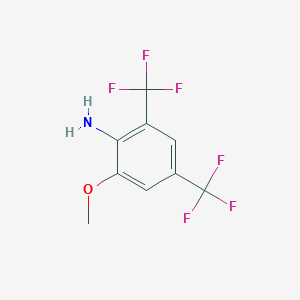
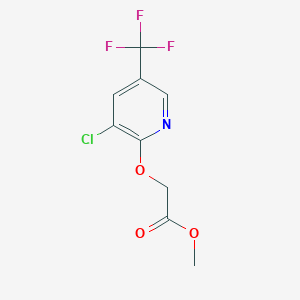
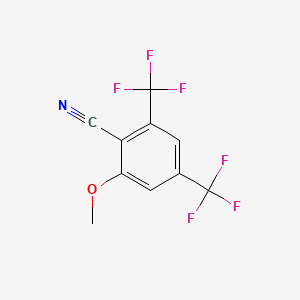
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
